molecular formula C6H7Br2ClN2 B2951730 (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride CAS No. 2470439-62-2

(3,4-Dibromopyridin-2-yl)methanamine;hydrochloride

Cat. No.: B2951730
CAS No.: 2470439-62-2
M. Wt: 302.39
InChI Key: FYHWTAOGAALVOZ-UHFFFAOYSA-N
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Description

(3,4-Dibromopyridin-2-yl)methanamine;hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, along with a methanamine group and a hydrochloride salt. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method involves the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting dibromopyridine derivative is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,4-Dibromopyridin-2-yl)methanamine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    (4-Bromopyridin-2-yl)methanamine;dihydrochloride: Similar structure but with only one bromine atom.

    (3-Bromopyridin-2-yl)methanamine;hydrochloride: Contains a single bromine atom at the 3-position.

    (4-(Bromomethyl)pyridine;hydrobromide): Features a bromomethyl group instead of dibromopyridine.

Uniqueness: (3,4-Dibromopyridin-2-yl)methanamine;hydrochloride is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical synthesis. This dual bromination allows for more diverse substitution patterns and coupling reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(3,4-dibromopyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-10-5(3-9)6(4)8;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWTAOGAALVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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